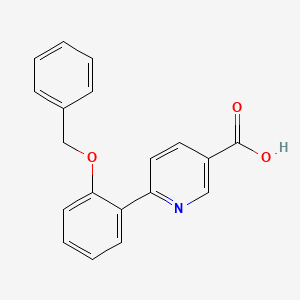
6-(2-Benzyloxyphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Benzyloxyphenyl)nicotinic acid, 95% (6-BONA) is an organic compound belonging to the family of nicotinic acid derivatives. It is a white crystalline solid with a molecular formula of C13H13NO3, a molecular weight of 229.24 g/mol, and a melting point of 145-148 °C. 6-BONA is a widely used compound in scientific research, as it has been shown to have a wide range of biochemical and physiological effects.
科学研究应用
6-(2-Benzyloxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including studies of neurological and cardiovascular diseases, drug development, and cancer research. It has been used as a tool to study the effects of nicotinic acid derivatives on the nervous system, as it has been shown to modulate neurotransmitter release and activate nicotinic receptors. Additionally, 6-(2-Benzyloxyphenyl)nicotinic acid, 95% has been used to study the effects of nicotinic acid derivatives on the cardiovascular system, as it has been shown to reduce cholesterol levels and improve blood flow. Furthermore, 6-(2-Benzyloxyphenyl)nicotinic acid, 95% has been used in drug development and cancer research, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
作用机制
6-(2-Benzyloxyphenyl)nicotinic acid, 95% binds to nicotinic receptors, which are located in the central and peripheral nervous systems. When 6-(2-Benzyloxyphenyl)nicotinic acid, 95% binds to these receptors, it activates them, resulting in the release of neurotransmitters such as acetylcholine and norepinephrine. These neurotransmitters then bind to other receptors, causing a variety of physiological effects.
Biochemical and Physiological Effects
6-(2-Benzyloxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce cholesterol levels, improve blood flow, and inhibit tumor growth. Additionally, 6-(2-Benzyloxyphenyl)nicotinic acid, 95% has been shown to modulate neurotransmitter release, activate nicotinic receptors, and induce apoptosis in cancer cells.
实验室实验的优点和局限性
The main advantage of using 6-(2-Benzyloxyphenyl)nicotinic acid, 95% in laboratory experiments is its high purity, which allows for more accurate results. Additionally, 6-(2-Benzyloxyphenyl)nicotinic acid, 95% is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, 6-(2-Benzyloxyphenyl)nicotinic acid, 95% does have some limitations, as it is not very soluble in water, and its effects can vary depending on the concentration and duration of exposure.
未来方向
There are many potential future directions for 6-(2-Benzyloxyphenyl)nicotinic acid, 95% research. For example, further research could be conducted to explore its effects on other diseases, such as diabetes and obesity. Additionally, research could be conducted to explore the potential therapeutic applications of 6-(2-Benzyloxyphenyl)nicotinic acid, 95%, such as its use as an anti-inflammatory agent or as an antifungal agent. Additionally, further research could be conducted to explore its potential as a diagnostic tool, as well as its potential use in drug delivery systems. Finally, research could be conducted to explore the potential synergistic effects of 6-(2-Benzyloxyphenyl)nicotinic acid, 95% with other compounds.
合成方法
6-(2-Benzyloxyphenyl)nicotinic acid, 95% is synthesized by the reaction of 2-benzyloxybenzaldehyde with nicotinic acid in an aqueous solution of acetic acid. The reaction is carried out at temperatures between 60-80°C for 4-6 hours. After the reaction is complete, the product is isolated by filtration, and then purified by recrystallization.
属性
IUPAC Name |
6-(2-phenylmethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)15-10-11-17(20-12-15)16-8-4-5-9-18(16)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSNYGXVEBWNIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688411 |
Source


|
| Record name | 6-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258633-63-4 |
Source


|
| Record name | 6-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














